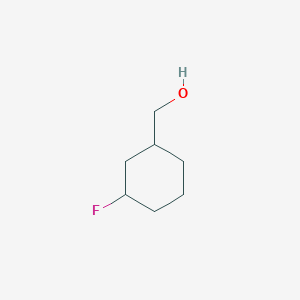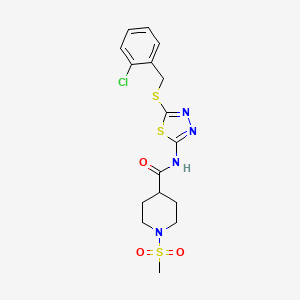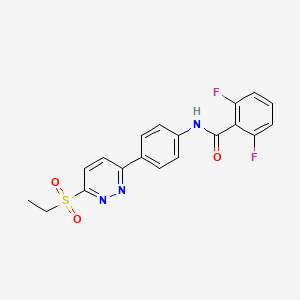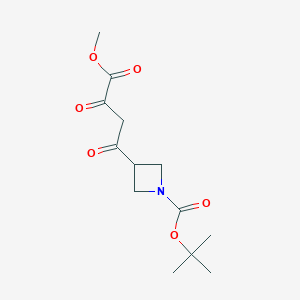![molecular formula C24H24ClN3O2S B2895740 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride CAS No. 1215325-12-4](/img/structure/B2895740.png)
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride” is a chemical compound with the molecular formula C24H25ClN4O3S2 . It is a potential 5-LOX inhibitor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds are based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton, characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton . The presence of a benzyl group at the 6-position, a cyano group at the 3-position, and a 4-ethoxybenzamide group attached to the 2-position of the pyridine ring are notable features of this structure .Applications De Recherche Scientifique
Antitubulin Agents
Compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold, including our compound of interest, have been designed and synthesized for their antiproliferative activity on cancer cell lines . These compounds act as antitubulin agents, inhibiting cancer cell growth by interfering with tubulin polymerization. This leads to cell cycle arrest and apoptotic cell death, making them potential candidates for cancer therapy .
Anticancer Activity
The derivatives of tetrahydrothieno[2,3-c]pyridine, such as the compound , have shown to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their selective toxicity towards cancer cells over normal cells suggests a promising therapeutic index for further development as anticancer agents .
Apoptosis Induction
These compounds have been found to be effective in inducing apoptosis in a dose-dependent manner . Apoptosis, or programmed cell death, is a crucial process in cancer treatment, as it helps to eliminate cancer cells without affecting the surrounding healthy tissue .
Cell Cycle Effects
By interacting with tubulin, these compounds cause an accumulation of cells in the G2/M phase of the cell cycle . This disruption of the cell cycle is another mechanism by which they exert their antiproliferative effects, making them valuable for research into cell cycle regulation and cancer therapy .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction between drugs and their targets. The compound’s structure allows for computational modeling to predict how it might bind to tubulin and other cellular targets, aiding in the design of more effective anticancer drugs .
Synthesis of Structurally Diverse Derivatives
The compound’s molecular structure permits various structural modifications, which can lead to the synthesis of a wide range of derivatives with potentially enhanced biological activities . This structural versatility is significant for medicinal chemistry and drug design.
Biological Evaluation
The biological evaluation of these compounds includes testing their antiproliferative activity and their ability to induce apoptosis. Such evaluations are crucial steps in the drug development process, providing insights into the compound’s efficacy and safety .
Selectivity for Cancer Cells
One of the most promising aspects of these compounds is their selectivity for cancer cells over normal cells. This selectivity is vital for reducing side effects and improving the quality of life for patients undergoing cancer treatment .
Orientations Futures
Propriétés
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S.ClH/c1-2-29-19-10-8-18(9-11-19)23(28)26-24-21(14-25)20-12-13-27(16-22(20)30-24)15-17-6-4-3-5-7-17;/h3-11H,2,12-13,15-16H2,1H3,(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAKHSIHOWGXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)

![N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2895665.png)

![N-[4-[[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2895667.png)





![2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2895677.png)

![1-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2895679.png)